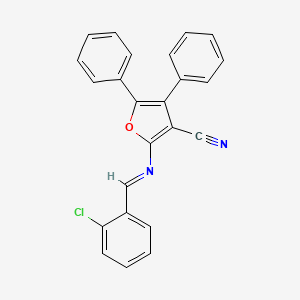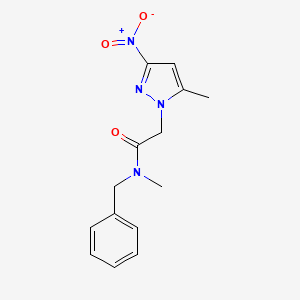![molecular formula C17H10F3NO3 B11694430 2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11694430.png)
2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic organic compound that features a chromene core structure with a trifluoromethyl phenyl group and a carboxamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The trifluoromethyl phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases and disorders.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chromene core structure can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-oxo-2-(3-(trifluoromethyl)phenyl)acetic acid
- 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)-2-furamide
Uniqueness
2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is unique due to its specific combination of a chromene core, a trifluoromethyl phenyl group, and a carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H10F3NO3 |
|---|---|
Molekulargewicht |
333.26 g/mol |
IUPAC-Name |
2-oxo-N-[2-(trifluoromethyl)phenyl]chromene-3-carboxamide |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)12-6-2-3-7-13(12)21-15(22)11-9-10-5-1-4-8-14(10)24-16(11)23/h1-9H,(H,21,22) |
InChI-Schlüssel |
FYSWVOJNVQWYKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694354.png)


![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11694386.png)


![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B11694402.png)
![(3E)-1-(3-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694403.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B11694407.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11694414.png)
![methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B11694417.png)



